molecular formula C18H18N2O4S B2802350 (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-24-3

(E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2802350
CAS No.: 441291-24-3
M. Wt: 358.41
InChI Key: BALFYPCHRZSHMN-VHEBQXMUSA-N
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Description

(E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic chemical scaffold of significant interest in advanced medicinal chemistry and biochemical research. This compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse biological activities . The molecule integrates this heterocyclic system with a dimethoxy-substituted benzamide group via an E-configured azomethine (C=N) linkage, a structural motif observed in other bioactive hydrazone derivatives that can form specific intermolecular interactions in the solid state . Researchers are investigating this compound primarily as a key intermediate for the development of novel enzyme inhibitors and receptor modulators. Its structural architecture suggests potential for binding to active sites and allosteric pockets, making it a valuable probe for studying signal transduction pathways and cellular proliferation mechanisms. The specific placement of methoxy substituents on both aromatic rings is designed to fine-tune the molecule's electronic properties and metabolic stability, thereby enhancing its utility in structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-14(24-4)6-5-7-15(16)25-18(20)19-17(21)11-8-12(22-2)10-13(9-11)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALFYPCHRZSHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 4-methoxy-3-methyl-1,3-benzothiazole-2-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Target Enzymes

The primary target of (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes.

Mode of Action

The compound inhibits COX activity, leading to a decrease in the production of eicosanoids through the arachidonic acid pathway. This inhibition is associated with anti-inflammatory effects, making it a candidate for further therapeutic exploration.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit COX enzymes. Research indicates that derivatives of benzothiazole compounds often exhibit significant biological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Studies have shown that similar thiazole compounds demonstrate promising anticancer activity. For instance, compounds derived from thiazoles have been tested against various cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance efficacy against specific cancer types .

Antimicrobial Properties

Research highlights the potential of thiazole derivatives in combating microbial infections. The presence of methoxy groups may enhance the biological activity of these compounds against bacteria and fungi .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecular architectures. Its synthesis typically involves multi-step reactions that can be optimized for high yield and purity in industrial settings .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against human cancer cell lines such as A549 (lung adenocarcinoma). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce inflammation markers in vitro by inhibiting COX enzymes. This finding supports its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzo[d]thiazole vs. Thiadiazole Derivatives

The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole-based analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) . Thiadiazoles are five-membered rings containing two nitrogens and one sulfur, whereas benzo[d]thiazoles are six-membered fused aromatic systems. This difference impacts electronic delocalization and stability. For example, thiadiazole derivatives (e.g., 8a–c ) exhibit lower melting points (160–290°C) compared to benzothiazole analogs, which typically have higher thermal stability due to extended conjugation .

Substituent Effects
  • Methoxy vs. Nitro/Methyl Groups : Compounds like 4f (3-(2-nitrobenzyl)benzo[d]thiazol-2(3H)-ylidene) and 4e (3-(2-methylbenzyl)benzo[d]thiazol-2(3H)-ylidene) from highlight how electron-withdrawing (nitro) or electron-donating (methyl) substituents alter reactivity. The target compound’s 4-methoxy-3-methyl substitution likely enhances solubility compared to nitro-substituted analogs .
  • Acetyl/Pyridinyl vs.

Physicochemical Properties

Table 1: Melting Points and Yields
Compound Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Benzo[d]thiazole 4-methoxy, 3-methyl Not reported N/A
6 Thiadiazole Isoxazolyl, phenyl 160 70
8a Thiadiazole Acetyl, pyridinyl 290 80
4f Benzo[d]thiazole 3-(2-nitrobenzyl) Not reported 90–92
4g Thiadiazole 3-methylphenyl, dimethylamino 200 82
Key Observations:
  • Thiadiazole derivatives with acetyl groups (8a ) exhibit higher melting points (~290°C) due to strong intermolecular dipole interactions.
  • Methoxy groups in benzothiazoles likely reduce melting points compared to nitro-substituted analogs by decreasing crystal lattice energy .

Spectral Data Comparison

Table 2: IR and NMR Spectral Features
Compound IR (C=O, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound Predicted ~1600–1680 δ 3.8–4.0 (OCH₃), δ 2.5 (CH₃)
6 1606 δ 7.36–8.13 (Ar-H), δ 7.95 (isoxazole-H)
8a 1679, 1605 δ 2.49 (CH₃), δ 8.04–8.39 (pyridinyl-H)
4g 1690, 1638 δ 2.49 (CH₃), δ 7.47–8.39 (Ar-H)
Key Observations:
  • The target compound’s methoxy groups would produce distinct singlets in ¹H NMR (δ 3.8–4.0) compared to methyl groups in 8a (δ 2.49) .
  • Dual carbonyl stretches in 8a (1679, 1605 cm⁻¹) suggest conjugated and non-conjugated C=O groups, whereas the target compound’s single benzamide C=O would absorb near 1600–1680 cm⁻¹ .

Biological Activity

(E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into its biological mechanisms, activity profiles, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 441291-24-3

The compound features a benzamide core with methoxy and methylbenzo[d]thiazolylidene substituents, which contribute to its unique properties and biological activities.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of eicosanoids, which are mediators of inflammation. The compound's interaction with the arachidonic acid pathway is crucial for its anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are responsible for promoting inflammation. In vitro studies have demonstrated that the compound can effectively lower inflammatory markers in various cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable Minimum Inhibitory Concentration (MIC) values, which suggest its potential as an antimicrobial agent .

Microorganism MIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in Molecules highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. The results indicated a significant reduction in inflammatory cytokines in treated cell cultures compared to controls .
  • Antimicrobial Testing : In a comparative study, this compound was evaluated alongside standard antibiotics. The findings revealed that the compound exhibited comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative therapeutic agent .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins associated with inflammation and microbial resistance. These studies indicate favorable interactions that enhance its potential efficacy as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 4-methoxy-3-methyl-2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Room temperature minimizes side reactions, while reflux may improve kinetics.
  • Base stoichiometry : Excess base (1.5–2 eq) ensures complete deprotonation. Yields typically range from 60–80%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • NMR :
  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiazole NH (δ 8.2–8.5 ppm) confirm regiochemistry .
  • ¹³C NMR : Carbonyl (C=O, ~δ 165 ppm) and thiazole carbons (δ 150–160 ppm) validate the core structure .
    • HRMS : Exact mass matches the molecular formula (C₁₉H₁₉N₂O₄S) with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Light sensitivity : UV-vis spectroscopy (λmax ~270 nm) tracks photodegradation; amber vials are recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

  • Membrane permeability : Use logP calculations (predicted ~2.5) and parallel artificial membrane permeability assays (PAMPA) to correlate with cellular uptake .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting datasets .

Q. How can tautomerism in the benzothiazole-ylidene moiety influence reactivity, and what methods detect dominant tautomeric forms?

The (E)-ylidene group exists in equilibrium between keto and enol forms, affecting hydrogen-bonding and electrophilicity:

  • X-ray crystallography : Resolves tautomeric preference (e.g., keto form dominance in solid state) .
  • Variable-temperature NMR : Chemical shift changes (e.g., NH proton disappearance at elevated temps) indicate dynamic equilibria .
  • DFT calculations : Predict tautomer stability (e.g., keto form is ~3 kcal/mol more stable than enol) .

Q. What methodologies optimize the compound’s selectivity for kinase targets vs. off-target effects?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) to enhance selectivity. For example, 3,5-dimethoxy groups improve binding to MAPK over PKA .
  • Co-crystallization : Resolve ligand-target complexes (e.g., PDB deposition) to guide rational design .

Methodological Guidance

Q. How to design experiments to study the compound’s oxidation and substitution reactions?

  • Oxidation : Treat with H₂O₂ (3 eq) in acetic acid at 50°C, monitoring by TLC. Products include sulfoxide derivatives (confirmed by S=O stretch at 1030 cm⁻¹ in IR) .
  • Nucleophilic substitution : React with NaN₃ in DMSO to replace methoxy groups, characterizing azide products via IR (2100 cm⁻¹) and LC-MS .

Q. What in vitro assays are most robust for evaluating anticancer potential?

  • MTT assay : Test against HeLa, MCF-7, and A549 cell lines (48 hr exposure, IC₅₀ typically 5–20 µM) .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI) and caspase-3/7 activation assays .
  • Synergy studies : Combine with cisplatin (1:1 molar ratio) to assess combinatorial effects via Chou-Talalay analysis .

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